
3-Amino-3-deoxy-D-mannose HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-deoxy-D-mannose hydrochloride is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of D-mannose, where the hydroxyl group at the third carbon is replaced by an amino group, and it is often used in its hydrochloride salt form to enhance its stability and solubility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-deoxy-D-mannose hydrochloride typically involves the selective amination of D-mannose. One common method includes the use of ammonia or other amine sources to replace the hydroxyl group at the third carbon position. The reaction is often carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-deoxy-D-mannose hydrochloride may involve large-scale chemical reactors where D-mannose is treated with ammonia or other amine sources. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products. The final product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
3-Amino-3-deoxy-D-mannose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3-Amino-3-deoxy-D-mannose hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in the study of glycosylation processes and the role of sugars in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of biochemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 3-Amino-3-deoxy-D-mannose hydrochloride involves its interaction with specific enzymes and proteins involved in glycosylation. The compound can act as a substrate or inhibitor for these enzymes, thereby affecting the glycosylation pathways. This interaction can lead to changes in the structure and function of glycoproteins and other glycoconjugates .
類似化合物との比較
Similar Compounds
D-Mannosamine hydrochloride: Another amino sugar with similar properties but differs in the position of the amino group.
2-Amino-2-deoxy-D-glucose: Similar structure but with the amino group at the second carbon position.
N-Acetyl-D-mannosamine: An acetylated derivative of D-mannosamine.
Uniqueness
3-Amino-3-deoxy-D-mannose hydrochloride is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and reactions. Its ability to act as a substrate or inhibitor in glycosylation processes makes it valuable for research in glycobiology and related fields.
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5+,6-;/m1./s1 |
InChIキー |
ADFOMBKCPIMCOO-PVCLPBLSSA-N |
異性体SMILES |
C([C@H]([C@H]([C@H]([C@@H](C=O)O)N)O)O)O.Cl |
正規SMILES |
C(C(C(C(C(C=O)O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
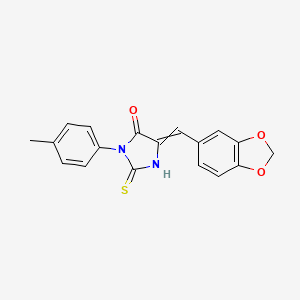
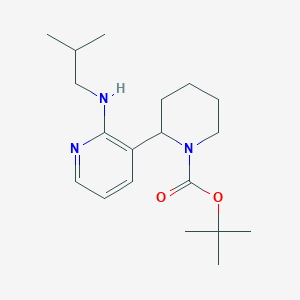
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
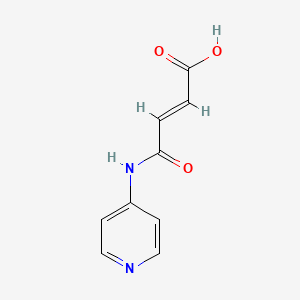
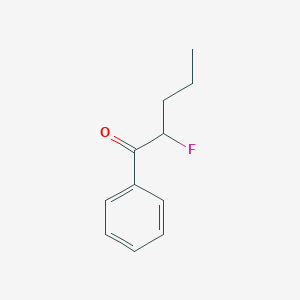

![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)
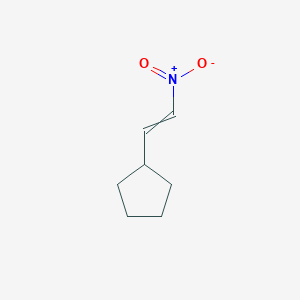
![[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)

